molecular formula C8H19ClO2Si B3117140 Chloromethylmethyldiisopropoxysilane CAS No. 2212-08-0

Chloromethylmethyldiisopropoxysilane

Cat. No.: B3117140
CAS No.: 2212-08-0
M. Wt: 210.77 g/mol
InChI Key: MBMGVWYVXMKKHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloromethylmethyldiisopropoxysilane is an organic silicon compound with the chemical formula C8H19ClO2Si. It is a colorless liquid with a pungent odor . This compound is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Chloromethylmethyldiisopropoxysilane can be synthesized through several methods. One common method involves reacting trimethylchlorosilane with methyl chloride and isopropyl alcohol in an inert gas atmosphere. Controlling the reaction temperature and time is critical to the synthesis process . Another method involves the reaction of isopropyl alcohol with chloromethyldichloromethylsilane .

Chemical Reactions Analysis

Chloromethylmethyldiisopropoxysilane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.

    Condensation Reactions: It can undergo condensation reactions with other silanes to form polysiloxanes.

Common reagents used in these reactions include water, alcohols, and other nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chloromethylmethyldiisopropoxysilane has several scientific research applications:

Mechanism of Action

The mechanism by which chloromethylmethyldiisopropoxysilane exerts its effects involves the formation of siloxane bonds. These bonds are formed through the reaction of the compound with hydroxyl groups, leading to the formation of stable siloxane linkages. This mechanism is crucial for its applications in various fields, including material science and drug delivery systems.

Comparison with Similar Compounds

Chloromethylmethyldiisopropoxysilane can be compared with other similar compounds such as:

    Chloromethyltrimethoxysilane: This compound has similar reactivity but different physical properties due to the presence of methoxy groups instead of isopropoxy groups.

    Chloromethyltriethoxysilane: Similar to this compound, but with ethoxy groups, leading to different solubility and reactivity profiles.

    Chloromethylmethyldimethoxysilane: This compound has two methoxy groups and one methyl group, making it less bulky compared to this compound.

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and physical properties compared to its analogs .

Properties

IUPAC Name

chloromethyl-methyl-di(propan-2-yloxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19ClO2Si/c1-7(2)10-12(5,6-9)11-8(3)4/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMGVWYVXMKKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O[Si](C)(CCl)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2212-08-0
Record name (Chloromethyl)methylbis(1-methylethoxy)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2212-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloromethyl(diisopropoxy)methylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Chloromethylmethyldiisopropoxysilane
Reactant of Route 2
Chloromethylmethyldiisopropoxysilane
Reactant of Route 3
Reactant of Route 3
Chloromethylmethyldiisopropoxysilane
Reactant of Route 4
Chloromethylmethyldiisopropoxysilane
Reactant of Route 5
Chloromethylmethyldiisopropoxysilane
Reactant of Route 6
Chloromethylmethyldiisopropoxysilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.